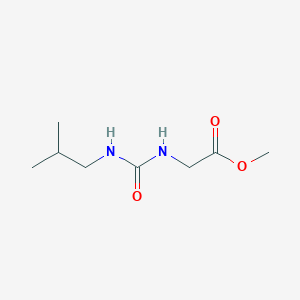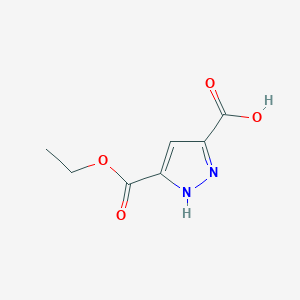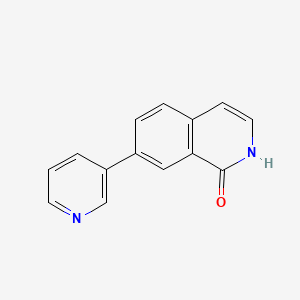
7-(Pyridin-3-yl)-1,2-dihydroisoquinolin-1-one
概要
説明
The compound “7-(Pyridin-3-yl)-1,2-dihydroisoquinolin-1-one” seems to be a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for “7-(Pyridin-3-yl)-1,2-dihydroisoquinolin-1-one” were not found, pyridine derivatives have been synthesized using various methods . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
科学的研究の応用
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, to which 7-(Pyridin-3-yl)-1,2-dihydroisoquinolin-1-one is related, have been recognized for their wide-ranging biological activities. These include antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other potentials. The versatility of isoquinoline compounds in therapeutic applications highlights their significance in modern medicine and drug development. The pharmacological relevance of these compounds is rooted in their structural diversity and ability to interact with various biological targets, offering a rich foundation for the development of novel pharmacotherapeutic agents (Danao et al., 2021).
Synthesis and Biological Activity of Pyridine and Isoquinoline Compounds
The synthesis of pyridine and isoquinoline compounds, including structures similar to 7-(Pyridin-3-yl)-1,2-dihydroisoquinolin-1-one, has been a subject of significant interest in medicinal chemistry. These compounds are essential in the design of drugs due to their broad spectrum of biological activities. They are integral components of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. The development of novel synthetic strategies for these heterocycles has been driven by their critical role in drug discovery and the demand for efficient and rapid generation of these cyclic systems (Mishra et al., 2022).
Antitubercular Activity of Pyridine Derivatives
Research into pyridine derivatives, similar in structure to 7-(Pyridin-3-yl)-1,2-dihydroisoquinolin-1-one, has demonstrated promising antitubercular activity. These studies focus on the modification of existing structures to enhance their efficacy against tuberculosis-causing bacteria. The exploration of these derivatives has contributed valuable insights into the design and optimization of new antitubercular compounds, providing a pathway for the development of more effective treatments for this global health challenge (Asif, 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds with similar structures have been reported to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Similar compounds have been reported to affect the fgfr signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
特性
IUPAC Name |
7-pyridin-3-yl-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-13-8-11(12-2-1-6-15-9-12)4-3-10(13)5-7-16-14/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKRXIFCUKAOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282404 | |
| Record name | 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |
CAS RN |
1417640-17-5 | |
| Record name | 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417640-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Isoquinolinone, 7-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





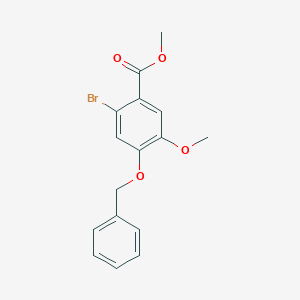
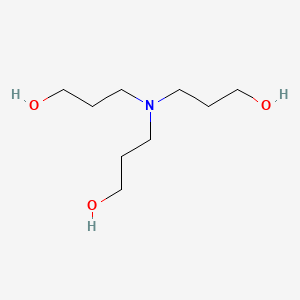
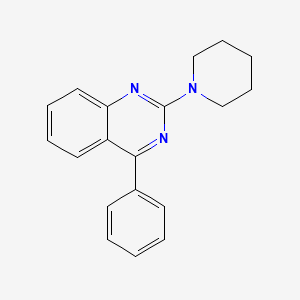
![N-(3,4-dimethoxybenzyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine](/img/structure/B3047475.png)
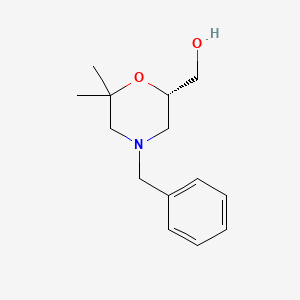
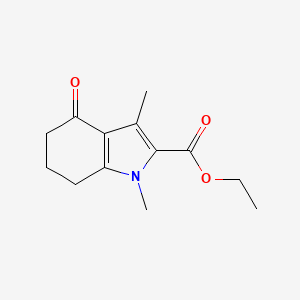
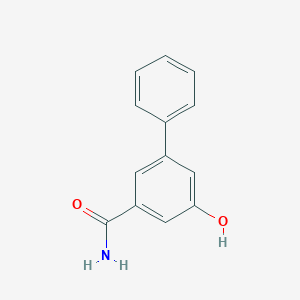

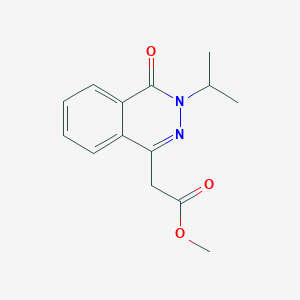
![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B3047484.png)
